Dianhydrogalactitol

Übersicht

Beschreibung

Es hat klinische Aktivität gegen eine Vielzahl von Krebsarten gezeigt, darunter Tumoren des zentralen Nervensystems, Eierstockkrebs und andere solide Tumoren . Diese Verbindung ist einzigartig aufgrund ihrer Fähigkeit, die Blut-Hirn-Schranke zu überwinden, was sie besonders effektiv bei der Behandlung von Hirntumoren wie Glioblastom multiforme macht .

Wissenschaftliche Forschungsanwendungen

VAL-083 wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht. Es hat klinische Aktivität gegen Tumoren des zentralen Nervensystems, Eierstockkrebs, nicht-kleinzelligen Lungenkrebs, Blasenkrebs und Kopf- und Halskrebs gezeigt . Neben der Verwendung in der Onkologie wird VAL-083 auch auf sein Potenzial in Kombinationstherapien mit anderen Chemotherapeutika untersucht. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Hirntumoren, die oft gegen konventionelle Therapien resistent sind .

Wirkmechanismus

VAL-083 übt seine Wirkung durch einen einzigartigen Wirkmechanismus aus. Es vermittelt in erster Linie Guanin-N7-DNA-Quervernetzungen, die zu replikationsabhängigen DNA-Schäden führen . Dieser Schaden führt zu einer irreversiblen Zellzyklusarretierung in der späten S- und G2-Phase, was letztendlich zum Zelltod führt . Die molekularen Ziele von VAL-083 umfassen die DNA selbst, wo es Quervernetzungen bildet, die eine ordnungsgemäße DNA-Replikation und Transkription verhindern. Dieser Mechanismus unterscheidet sich von anderen Alkylierungsmitteln, die andere Positionen auf dem DNA-Molekül angreifen .

Wirkmechanismus

Target of Action

Dianhydrogalactitol, also known as VAL-083, is a unique bi-functional DNA-targeting agent . It primarily targets the DNA of cancer cells, inducing interstrand crosslinks at the N7 position of guanine . This action is independent of the DNA repair enzyme O6-methylguanine DNA methyltransferase (MGMT), which often limits the effectiveness of other alkylating agents .

Mode of Action

VAL-083 rapidly forms cross-links at the N7 position of guanine, leading to persistent DNA double-strand breaks (DSBs) . This process is independent of the MGMT DNA repair mechanism, allowing VAL-083 to overcome resistance mechanisms common in other treatments .

Biochemical Pathways

The DNA damage induced by VAL-083 activates the homologous recombination (HR) repair pathway . This pathway is responsible for repairing DSBs, and its activation is a key part of VAL-083’s mode of action . The compound’s ability to induce DNA damage and activate HR is independent of MGMT DNA repair .

Pharmacokinetics

VAL-083 is a small, water-soluble molecule that readily crosses the blood-brain barrier . This allows it to accumulate in brain tumors, making it particularly effective in treating cancers such as glioblastoma . Its activity is also independent of prominent DNA repair mechanisms implicated in resistance to numerous chemotherapeutics .

Result of Action

The DNA damage caused by VAL-083 leads to cell-cycle arrest in the S/G2 phase . If the DNA damage is left unrepaired, it results in lethal DSBs and ultimately leads to cancer cell death . This mechanism allows VAL-083 to circumvent conventional resistance mechanisms to other treatments .

Action Environment

VAL-083’s action is influenced by the environment within the body. For instance, its ability to cross the blood-brain barrier allows it to accumulate in brain tumors . This makes it particularly effective in treating cancers located in the brain . Furthermore, its water solubility and molecular weight allow it to be readily absorbed and distributed within the body .

Vorbereitungsmethoden

Die Synthese von VAL-083 beinhaltet die Reaktion von Galactitol mit Anhydriden unter kontrollierten Bedingungen. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und wurden für die industrielle Produktion optimiert. Industrielle Produktionsverfahren beinhalten typischerweise die großtechnische Synthese in Spezialreaktoren, gefolgt von Reinigungsprozessen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

VAL-083 durchläuft verschiedene Arten von chemischen Reaktionen, hauptsächlich Alkylierungen. Es vermittelt Interstrang-DNA-Quervernetzungen durch das Targeting der N7-Position von Guanin . Diese bifunktionelle Alkylierungsaktivität unterscheidet sich von anderen Alkylierungsmitteln, die andere Positionen auf dem DNA-Molekül angreifen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen verschiedene Anhydride und Katalysatoren, die den Alkylierungsprozess erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind DNA-Addukte, die zum Zellzyklusarrest und zur Apoptose führen .

Vergleich Mit ähnlichen Verbindungen

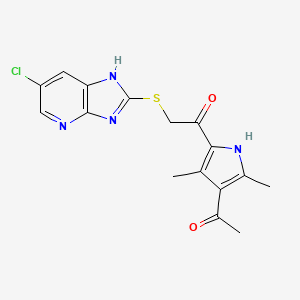

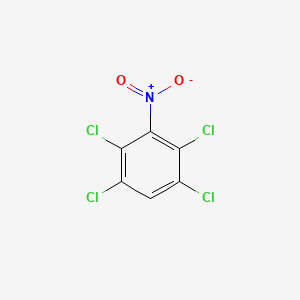

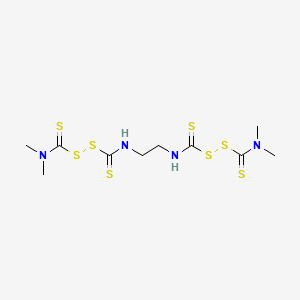

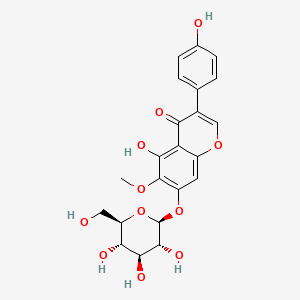

VAL-083 ist einzigartig unter den Alkylierungsmitteln aufgrund seiner bifunktionellen Natur und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen Temozolomid und Lomustin, die auch zur Behandlung von Hirntumoren eingesetzt werden . diese Verbindungen zielen auf verschiedene Positionen auf dem DNA-Molekül ab und haben unterschiedliche Wirkmechanismen. Zum Beispiel zielt Temozolomid hauptsächlich auf die O6-Position von Guanin, während VAL-083 die N7-Position angreift . Dieser Unterschied im Targeting macht VAL-083 zu einer wertvollen Ergänzung des Arsenals an Chemotherapeutika, insbesondere für die Behandlung von Krebsarten, die gegen andere Formen der Chemotherapie resistent sind .

Eigenschaften

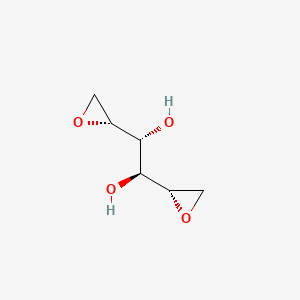

IUPAC Name |

(1S,2R)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2/t3-,4+,5+,6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFJXZWCNVJTMK-GUCUJZIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(C(C2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@@H]([C@@H]([C@@H]2CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878831 | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00101 [mmHg] | |

| Record name | Dianhydrogalactitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23261-20-3 | |

| Record name | Dianhydrogalactitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dianhydrogalactitol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023261203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianhydrogalactitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2:5,6-DIANHYDROGALACTITOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIANHYDROGALACTITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S465RYF7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)